molecular formula C9H9ClN2O2 B13714869 7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B13714869
M. Wt: 212.63 g/mol
InChI Key: UHXXRMLWSOIWHI-UHFFFAOYSA-N
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Description

7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyrido-oxazine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also feature a fused heterocyclic system and exhibit significant biological activities.

Uniqueness

7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its specific substitution pattern and the presence of the oxazine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

7-chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C9H9ClN2O2/c1-9(2)8(13)12-6-3-5(10)4-11-7(6)14-9/h3-4H,1-2H3,(H,12,13)

InChI Key

UHXXRMLWSOIWHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)N=CC(=C2)Cl)C

Origin of Product

United States

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